molecular formula C22H21N7 B2864830 Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(2-phenylethyl)amine CAS No. 111184-81-7

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(2-phenylethyl)amine

Cat. No.: B2864830
CAS No.: 111184-81-7
M. Wt: 383.459
InChI Key: OXRXGIDNKLPGLY-UHFFFAOYSA-N
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Description

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(2-phenylethyl)amine: is a chemical compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The structure of this compound features two benzotriazole groups attached to a central amine, which is further connected to a phenylethyl group. This unique arrangement imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(2-phenylethyl)amine typically involves the reaction of 1H-1,2,3-benzotriazole with a suitable amine precursor. One common method includes the use of formaldehyde as a linking agent to form the bis(benzotriazol-1-ylmethyl) structure. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydroxide, and at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the benzotriazole groups may be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can also occur, particularly at the amine group, leading to the formation of reduced amine derivatives.

    Substitution: The benzotriazole groups can participate in substitution reactions, where one or more substituents on the benzotriazole rings are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions, such as in the presence of a catalyst or under reflux.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzotriazole derivatives, while reduction can produce amine derivatives with altered functional groups.

Scientific Research Applications

Chemistry:

  • Used as a ligand in coordination chemistry to form complexes with various metal ions.
  • Employed in the synthesis of other benzotriazole derivatives with potential applications in materials science.

Biology:

  • Investigated for its potential as an inhibitor of certain enzymes due to its unique structure.
  • Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
  • Evaluated for its ability to modulate biological pathways and its potential use in drug development.

Industry:

  • Utilized as a stabilizer in polymers and plastics to enhance their durability and resistance to degradation.
  • Applied in the formulation of coatings and adhesives to improve their performance and longevity.

Mechanism of Action

The mechanism by which Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(2-phenylethyl)amine exerts its effects is primarily through its interactions with molecular targets, such as enzymes or receptors. The benzotriazole groups can form coordination bonds with metal ions, influencing the activity of metalloenzymes. Additionally, the compound’s structure allows it to interact with various biological macromolecules, potentially modulating their function and activity.

Comparison with Similar Compounds

    Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(benzyl)amine: Similar structure but with a benzyl group instead of a phenylethyl group.

    1H-Benzotriazole-1-methanamine, N-(1H-benzotriazol-1-ylmethyl)-N-(phenylmethyl): Another benzotriazole derivative with a different substitution pattern.

Uniqueness: Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(2-phenylethyl)amine is unique due to the presence of the phenylethyl group, which imparts distinct chemical properties and reactivity compared to its analogs

Properties

IUPAC Name

N,N-bis(benzotriazol-1-ylmethyl)-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7/c1-2-8-18(9-3-1)14-15-27(16-28-21-12-6-4-10-19(21)23-25-28)17-29-22-13-7-5-11-20(22)24-26-29/h1-13H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRXGIDNKLPGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN(CN2C3=CC=CC=C3N=N2)CN4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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